5,5-Dimethyl-2-oxotetrahydrofuran-3-carboxylic acid
Description
Properties
IUPAC Name |
5,5-dimethyl-2-oxooxolane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-7(2)3-4(5(8)9)6(10)11-7/h4H,3H2,1-2H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKOJUAMEBEFOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(=O)O1)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50299063 | |
| Record name | 5,5-dimethyl-2-oxotetrahydrofuran-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50299063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50598-41-9 | |
| Record name | NSC127887 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127887 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,5-dimethyl-2-oxotetrahydrofuran-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50299063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-2-oxotetrahydrofuran-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a Lewis acid-catalyzed acyliminium ion allylation reaction, followed by a Mitsunobu reaction and a Pd-mediated Stille–Kelly intramolecular cross-coupling . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Esterification and Derivatization
The carboxylic acid group undergoes esterification with alcohols under acidic or catalytic conditions. For example, methyl ester derivatives are synthesized via cycloisomerization or alcohol exchange:
Example reaction:
5,5-Dimethyl-2-oxotetrahydrofuran-3-carboxylic acid + Methanol → Methyl ester
| Conditions | Catalyst/Solvent | Yield | Reference |
|---|---|---|---|
| 40°C, 2 h | Methanol, Pd(II) | 80% |
This reaction is critical for modifying solubility and reactivity in further synthetic steps.
Cycloaddition Reactions
The ketone and conjugated system participate in 1,3-dipolar cycloadditions. Microwave-assisted methods enhance reaction efficiency:
Example: Microwave-mediated cycloaddition with oximes yields isoxazoline derivatives .
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Oxime + Methyl acrylate | 180°C, 5–10 min (MW) | Isoxazoline carboxylate | 70% |
The reaction mechanism involves diacetoxyiodobenzene as an oxidant, facilitating rapid cyclization .
Lactonization and Ring Stability
The compound’s lactone ring exhibits stability under standard conditions but undergoes pH-dependent transformations. Radiation-induced studies on analogous lactones reveal:
| Derivative | Lactonization Rate (25°C) | Conditions | Reference |
|---|---|---|---|
| Di-isopropyl ester | 1.61 × 10⁻⁵ s⁻¹ | Acidic aqueous solution | |
| Di-n-octyl ester | 7.41 × 10⁻⁶ s⁻¹ | Acidic aqueous solution |
Hydroxy intermediates spontaneously lactonize, releasing alcohols . This kinetic data highlights the influence of steric effects on reaction rates.
Decarboxylation and Thermal Decomposition
Thermal treatment or acidic conditions promote decarboxylation, forming 5,5-dimethyl-2-oxotetrahydrofuran derivatives:
Example:
C₇H₁₀O₄ → C₆H₁₀O₃ + CO₂
Decarboxylation pathways are inferred from analogous furanone systems , though direct experimental data for this compound requires further study.
Biochemical Interactions
While primarily a synthetic target, structural analogs like C75 (4-methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid) inhibit fatty-acid synthase (FASN) and mitochondrial β-ketoacyl-ACP synthase (HsmtKAS) . These interactions involve binding to conserved catalytic domains, disrupting lipid metabolism .
Nucleophilic Additions
The ketone group undergoes nucleophilic attacks. Hydride reduction (e.g., NaBH₄) would yield secondary alcohols, though specific studies on this compound are sparse.
Synthetic Utility in Heterocycle Formation
The compound serves as a precursor for pyrroles and other heterocycles via condensation with amines or enamines.
Scientific Research Applications
5,5-Dimethyl-2-oxotetrahydrofuran-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-2-oxotetrahydrofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to various biologically active molecules, which exert their effects through different mechanisms. For example, its derivatives may inhibit specific enzymes or interact with cellular receptors to modulate biological processes .
Comparison with Similar Compounds
5,5-Dimethyl-2-oxotetrahydrofuran-3-carboxylic Acid
5-(4-Carboxyphenyl)-2,3-dihydrothiophene-3-carboxylic Acid (Compound 11)
5-(4-Carboxyphenyl)-thiophene-3-carboxylic Acid (Compound 19)
Key Differences :
- The tetrahydrofuran core in the target compound confers rigidity and oxygen-based polarity, whereas sulfur in thiophene derivatives enhances aromaticity and electron-withdrawing effects.
Spectroscopic and Analytical Data
Infrared (IR) Spectroscopy
- Target compound : Expected peaks for O-H (carboxylic acid, ~2500–3300 cm⁻¹), C=O (ketone and acid, ~1700–1750 cm⁻¹), and C-O (tetrahydrofuran, ~1000–1250 cm⁻¹). Specific data are unavailable in the provided evidence.
- Compound 11/19 : Distinctive S-C stretching (~600–800 cm⁻¹) and aromatic C-H bending (~700–900 cm⁻¹). IR peaks include 1713 cm⁻¹ (C=O), 2575 cm⁻¹ (S-H, if present), and 3446 cm⁻¹ (O-H) .
Mass Spectrometry
Elemental Analysis
| Compound | C (%) | H (%) | S (%) | |
|---|---|---|---|---|
| Target (C₈H₁₂O₄) | 55.81 | 6.98 | 0.00 | |
| Compound 11 (C₁₂H₁₂O₃S) | 60.90 | 4.99 | 13.69 |
Note: The sulfur content in Compound 11 significantly alters its reactivity and solubility compared to the sulfur-free target compound.
Reactivity Differences :
- The tetrahydrofuran ring in the target compound is less reactive toward electrophilic substitution compared to the electron-rich thiophene analogs.
- Carboxylic acid groups in Compound 11/19 may exhibit stronger acidity due to the electron-withdrawing sulfur atom.
Biological Activity
5,5-Dimethyl-2-oxotetrahydrofuran-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.
Chemical Structure and Synthesis
This compound is characterized by its unique bicyclic structure, which contributes to its biological properties. The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield high-purity products. For instance, the synthesis can be achieved through methods involving cyclization reactions followed by functional group modifications .
Anticancer Properties
Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer activity. In vitro assays have shown that certain derivatives can inhibit the growth of various cancer cell lines, including A549 lung adenocarcinoma cells. The structure-activity relationship (SAR) studies indicate that modifications in substituents can enhance or diminish anticancer efficacy. For example:
| Compound | Substituent | A549 Cell Viability (%) |
|---|---|---|
| 1 | None | 78–86 |
| 2 | 4-Chlorophenyl | 64 |
| 3 | 4-Bromophenyl | 61 |
| 4 | 4-Dimethylamino | 50 |
These findings suggest that specific substitutions can significantly improve anticancer activity, with some compounds achieving over 50% reduction in cell viability compared to controls .
Antimicrobial Activity
The antimicrobial properties of this compound derivatives have also been explored. Studies indicate effectiveness against multidrug-resistant strains such as Staphylococcus aureus. The following table summarizes the antimicrobial activity observed:
| Compound | Pathogen Tested | Zone of Inhibition (mm) |
|---|---|---|
| A | MRSA | 15 |
| B | VRE | 12 |
| C | E. coli | 10 |
These results highlight the potential of this compound as a scaffold for developing new antimicrobial agents targeting resistant pathogens .
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
- In Vitro Anticancer Study : A study involving A549 cells treated with various concentrations of derivatives showed a dose-dependent response in cell viability, indicating potential for therapeutic applications in lung cancer treatment.
- Antimicrobial Efficacy : Research involving clinical isolates demonstrated that certain derivatives effectively inhibited growth in resistant strains, suggesting their utility in treating infections caused by multidrug-resistant bacteria.
Q & A
Q. What computational tools can predict the compound’s behavior in novel reaction environments?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
